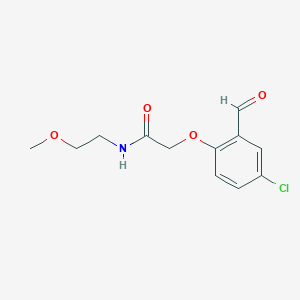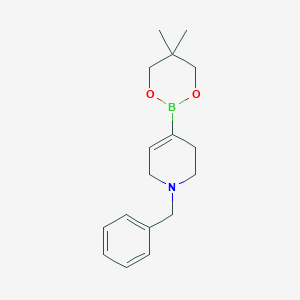
1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features a tetrahydropyridine ring substituted with a benzyl group and a dioxaborinan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation of the tetrahydropyridine ring is usually carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Dioxaborinan Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
類似化合物との比較
Similar Compounds
- 1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
- 1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1H-pyrazole
Uniqueness
1-Benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C17H24BNO2 |
|---|---|
分子量 |
285.2 g/mol |
IUPAC名 |
1-benzyl-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C17H24BNO2/c1-17(2)13-20-18(21-14-17)16-8-10-19(11-9-16)12-15-6-4-3-5-7-15/h3-8H,9-14H2,1-2H3 |
InChIキー |
COQXIGQPGPSNKF-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



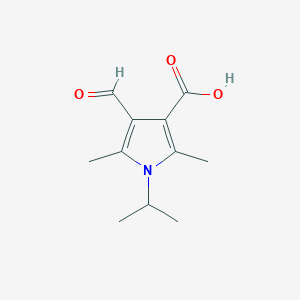
![5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13169569.png)
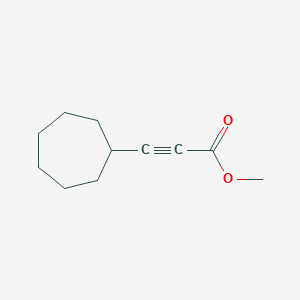

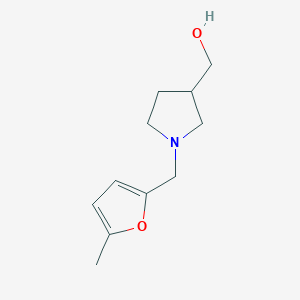
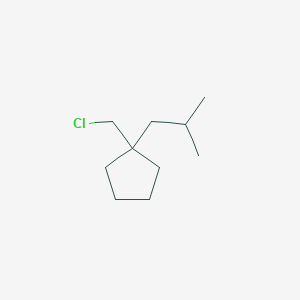


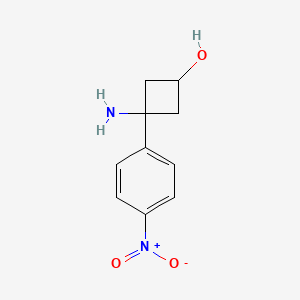


![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)
